molecular formula C24H26N2O4S3 B6593329 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt CAS No. 52525-55-0

2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt

Cat. No.: B6593329
CAS No.: 52525-55-0
M. Wt: 502.7 g/mol
InChI Key: ZYFOYDLYFBNRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt (CAS 52525-55-0) is a benzothiazolium-based inner salt characterized by:

  • Two benzothiazolium moieties: One bearing a 3-ethyl group and a conjugated propenyl chain, and the other substituted with a 3-(sulfooxy)butyl group.
  • Inner salt structure: The hydroxide counterion balances the positive charge on the benzothiazolium nitrogen, enhancing solubility in polar solvents .
  • Functional groups: The sulfooxy group (-OSO₃⁻) contributes to hydrophilicity, while the ethyl and methyl groups influence steric and electronic properties.
  • Organic synthesis: As intermediates in cycloaddition reactions to construct heterocyclic compounds .
  • Biological studies: Some benzothiazolium derivatives exhibit growth-modulating effects on plants .

Properties

IUPAC Name

4-[2-[(E,3E)-3-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S3/c1-4-25-19-9-5-7-11-21(19)31-23(25)15-17(2)16-24-26(14-13-18(3)30-33(27,28)29)20-10-6-8-12-22(20)32-24/h5-12,15-16,18H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFOYDLYFBNRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC(C)OS(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=C/C3=[N+](C4=CC=CC=C4S3)CCC(C)OS(=O)(=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52525-55-0
Record name 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt is a complex organic molecule belonging to the benzothiazole family. Its unique structure, characterized by a benzothiazole moiety, a propenyl group, and a sulfonated butyl side chain, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as C22H23N2S2C_{22}H_{23}N_2S_2 with a molecular weight of approximately 506.46 g/mol . The presence of functional groups such as sulfonate enhances its solubility and reactivity in biological systems, which is crucial for its pharmacological applications.

Biological Activities

Benzothiazole derivatives are known for their diverse biological activities. The specific compound under consideration has shown promise in several areas:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from benzothiazole have been evaluated for their ability to inhibit bacterial growth and show varying degrees of effectiveness against different strains .
  • Antiviral Properties : Some studies have reported that benzothiazole compounds possess antiviral properties. A related compound demonstrated an EC50 value of 10.8 μg/mL , indicating potent antiviral activity .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes, such as dihydropteroate synthase (DHPS), has been investigated. This inhibition is relevant in the context of developing treatments for bacterial infections .

Synthesis

The synthesis of benzothiazolium compounds typically involves several steps, including:

  • Formation of the Benzothiazole Core : This is often achieved through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
  • Introduction of Substituents : Electrophilic substitution reactions are commonly used to introduce various functional groups onto the benzothiazole ring, enhancing biological activity .
  • Final Modifications : The final steps may involve sulfonation or other modifications to improve solubility and bioavailability.

Case Studies

Several studies have focused on the biological activity of related benzothiazole compounds:

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested against various microbial strains. Results indicated that modifications at the benzothiazole core significantly influenced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 0.5 μg/mL against resistant strains .
  • Molecular Docking Studies : Docking studies have been conducted to predict the binding affinity of these compounds to target enzymes and receptors. For example, molecular docking simulations indicated strong binding interactions between synthesized benzothiazoles and DHPS, supporting their potential as enzyme inhibitors .

Comparative Analysis

A comparison of related compounds highlights the unique properties of the target compound:

Compound NameStructure TypeKey Features
BenzothiazoleAromatic heterocyclicParent compound; used in pharmaceuticals
BenzoxazoleAromatic heterocyclic (O instead S)Similar biological activities; used in dyes
ThiazoleFive-membered ringPrimarily used in agrochemicals
IsoquinolineAromatic heterocyclicRelated structure; used in various pharmaceuticals

The distinctive combination of sulfur within an aromatic system in benzothiazolium compounds contributes to their specific reactivity and biological activity profile.

Scientific Research Applications

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of benzothiazole derivatives, including the target compound. Research indicates that benzothiazole-based compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a review discussed the synthesis of novel benzothiazole derivatives with potent anti-tubercular activity, demonstrating the scaffold's utility in developing new antimicrobial agents .

Pharmacological Applications

The compound has been investigated for its potential in targeting specific receptors in neuropsychiatric disorders. A study focused on synthesizing benzothiazole analogues aimed at dopamine D4 receptors (D4R), showing promising binding affinities and selectivity . This suggests that similar derivatives could be explored for therapeutic applications in treating conditions like schizophrenia and substance use disorders.

Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe for detecting bisulfite ions. Research has demonstrated that benzothiazole inner salts can be utilized for selective recognition of bisulfite in biological samples, highlighting their potential in environmental monitoring and food safety testing .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Knoevenagel Condensation : A key reaction used to form the benzothiazole framework.
  • Molecular Hybridization Techniques : Employed to combine different pharmacophores into a single molecule .

Case Studies and Research Findings

StudyFindings
Shaikh et al. (2023)Reported new benzothiazole derivatives with significant anti-tubercular activity, revealing structure-activity relationships (SAR) that can guide future drug design efforts .
Pharmacological Study (2023)Identified several benzothiazole analogues with high binding affinity for D4R, suggesting their potential as therapeutic agents for neuropsychiatric disorders .
Fluorescent Probe Research (2024)Developed two benzothiazole inner salt compounds capable of selectively detecting bisulfite ions, showcasing their utility in analytical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related benzothiazolium derivatives.

Table 1: Structural and Functional Comparison

Compound (CAS/Reference) Key Substituents Molecular Weight Key Properties/Applications Evidence ID
Target Compound (52525-55-0) 3-Ethyl, 2-methylpropenyl, 3-(sulfooxy)butyl Not provided Inner salt with hydroxide; high polarity due to sulfooxy group
63907-45-9 5-Chloro, benzoselenazolylidene, 4-sulfobutyl 612.06 Selenium substitution enhances redox activity; sulfobutyl improves solubility
Benzothiazolium Bromides (Nova Biotechnologica) Variable aryl/alkyl groups ~300–400 Growth inhibition/stimulation in plants (0.1–100 ppm)
BT-SeCF2H Difluoromethylselenyl group Not provided Deoxygenative difluoromethylselenylation reagent
64285-48-9 4-Sulfobutyl, diethylethanamine counterion Not provided Enhanced solubility via sulfobutyl and amine complexation

Key Comparison Points

Structural Variations

  • Heteroatom Differences : The target compound uses sulfur in the benzothiazolium core, while 63907-45-9 replaces it with selenium, altering electronic properties and reactivity .
  • Substituent Chains : The 3-(sulfooxy)butyl group in the target compound contrasts with shorter chains (e.g., sulfopropyl in 64285-48-9 ), affecting solubility and steric bulk .

Counterion and Solubility

  • The target’s hydroxide inner salt offers better aqueous solubility compared to bromides (e.g., plant-growth modulators in ) or iodides (e.g., crystal structures in ).

Applications

  • Synthetic Utility : Unlike BT-SeCF2H, which is tailored for difluoromethylselenylation , the target compound’s sulfooxy group may make it suitable for hydrophilic reaction environments.
  • Biological Activity : While the target compound’s biological effects are unspecified, benzothiazolium bromides show dual growth inhibition/stimulation in plants at low/high concentrations .

Physicochemical Properties

  • Polar Surface Area (PSA) : Compounds like 63907-45-9 have PSA ~73.55, suggesting moderate polarity , whereas the target’s sulfooxy group likely increases PSA further.
  • Thermal Stability : Inner salts (e.g., target compound) often exhibit higher thermal stability than ionic salts (e.g., iodides in ).

Research Findings and Data

Material Science Relevance

  • Benzothiazolium salts with extended conjugation (e.g., propenyl chains in the target) are promising for optoelectronic materials due to π-π stacking, as seen in crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.